![molecular formula C9H12F2O B13545987 {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{8,8-Difluorotricyclo[3210,2,7]octan-1-yl}methanol is a synthetic organic compound with the molecular formula C9H12F2O It is characterized by a tricyclic structure with two fluorine atoms attached to the octane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Hydroxylation: The final step involves the introduction of the hydroxyl group (-OH) to form the methanol derivative. This can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group in {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxyl group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{8,8-Difluorotricyclo[3.2.1.0,2,7]octane}: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
{8,8-Dichlorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic and steric effects.
{8,8-Difluorobicyclo[3.2.1]octan-1-yl}methanol: A bicyclic analog with different ring strain and reactivity.
Uniqueness
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is unique due to its tricyclic structure, which imparts distinct steric and electronic properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12F2O |
|---|---|
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
(8,8-difluoro-1-tricyclo[3.2.1.02,7]octanyl)methanol |
InChI |
InChI=1S/C9H12F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h5-7,12H,1-4H2 |
InChI-Schlüssel |
JBVNYLXQKGCROP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C2(C(C1C3)(F)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



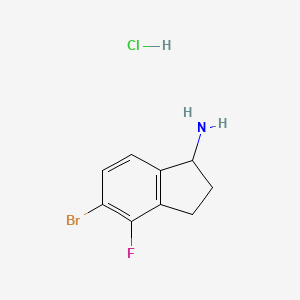
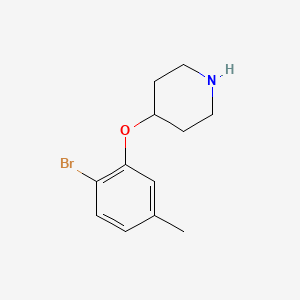
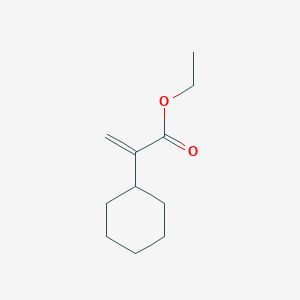

![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
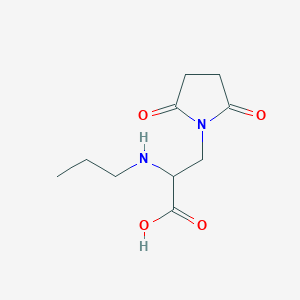
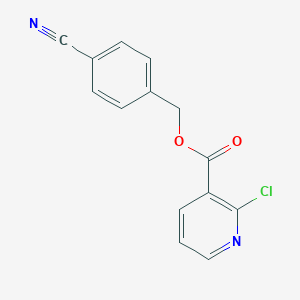

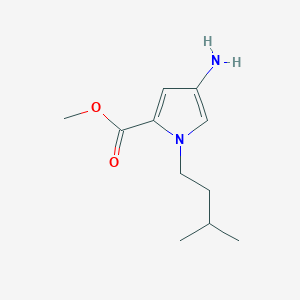
![9-(Tert-pentyl)-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13545979.png)
![[3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)

![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
